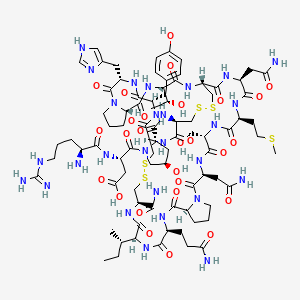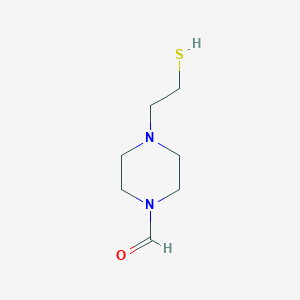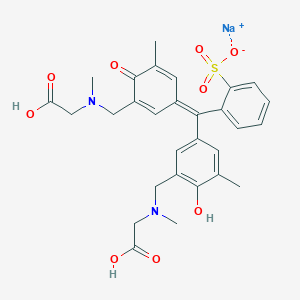
Sarcosine cresol red
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcosine cresol red is a synthetic compound with the chemical formula C29H31N2NaO9S and a molecular weight of 606.632 g/mol . It is a derivative of cresol red, a triarylmethane dye, and sarcosine, an amino acid derivative. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sarcosine cresol red involves the reaction of cresol red with sarcosine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sarcosine cresol red undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, resulting in various reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Sarcosine cresol red has a wide range of applications in scientific research, including:
Chemistry: It is used as a pH indicator and in various analytical techniques to monitor chemical reactions.
Biology: The compound is employed in molecular biology experiments, such as gel electrophoresis, to visualize DNA and RNA bands.
Medicine: this compound is used in diagnostic assays and as a marker in various biochemical tests.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of sarcosine cresol red involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a pH indicator, changing color in response to changes in pH. This property is utilized in various diagnostic assays and biochemical tests. The exact molecular targets and pathways involved in its action depend on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
Sarcosine cresol red can be compared with other similar compounds, such as:
Cresol Red: A triarylmethane dye used as a pH indicator and in molecular biology experiments.
Bromophenol Blue: Another pH indicator and dye used in gel electrophoresis.
Xylene Cyanol: A dye used in molecular biology for visualizing nucleic acids .
This compound is unique due to its combination of sarcosine and cresol red, which imparts specific chemical properties and applications not found in other similar compounds.
Eigenschaften
Molekularformel |
C29H31N2NaO9S |
|---|---|
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
sodium;2-[(E)-[3-[[carboxymethyl(methyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[carboxymethyl(methyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C29H32N2O9S.Na/c1-17-9-19(11-21(28(17)36)13-30(3)15-25(32)33)27(23-7-5-6-8-24(23)41(38,39)40)20-10-18(2)29(37)22(12-20)14-31(4)16-26(34)35;/h5-12,36H,13-16H2,1-4H3,(H,32,33)(H,34,35)(H,38,39,40);/q;+1/p-1/b27-20+; |
InChI-Schlüssel |
AAWAPXGZUUBJLL-PQAWYCKWSA-M |
Isomerische SMILES |
CC1=CC(=CC(=C1O)CN(C)CC(=O)O)/C(=C\2/C=C(C(=O)C(=C2)CN(C)CC(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CN(C)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(C)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
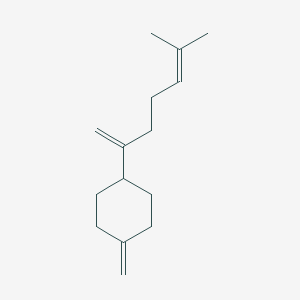
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
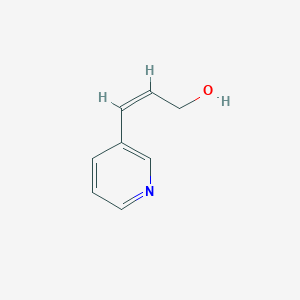
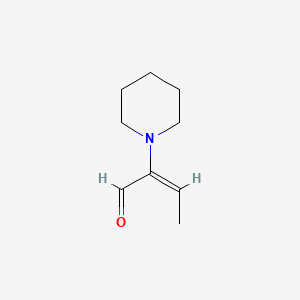
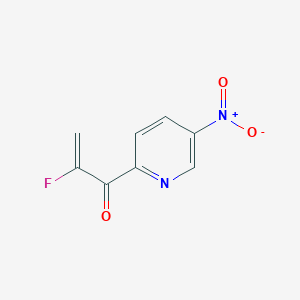
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
